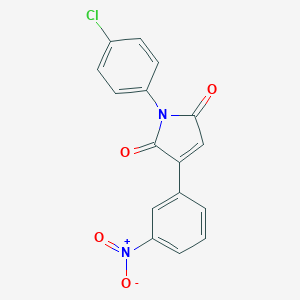![molecular formula C23H19ClIN5O3 B393391 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393391.png)
5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various reactions such as N-benzylation, iodination, and methoxylation. These reactions are often carried out in the presence of bases like sodium hydride and under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize byproducts. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new halogen or alkyl group.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: It may have therapeutic potential due to its ability to modulate biological targets.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Amino-3,4,5-trimethoxybenzoic acid: This compound shares some structural similarities but lacks the complex functional groups present in 5-AMINO-3-[(1Z)-2-{4-[(4-CHLOROPHENYL)METHOXY]-3-IODO-5-METHOXYPHENYL}-1-CYANOETH-1-EN-1-YL]-1-(2-HYDROXYETHYL)-1H-PYRAZOLE-4-CARBONITRILE.
4-chlorobenzyl 2-((4-chlorobenzyl)amino)benzoate: Another related compound with potential biological activity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
属性
分子式 |
C23H19ClIN5O3 |
|---|---|
分子量 |
575.8g/mol |
IUPAC 名称 |
5-amino-3-[(Z)-2-[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C23H19ClIN5O3/c1-32-20-10-15(9-19(25)22(20)33-13-14-2-4-17(24)5-3-14)8-16(11-26)21-18(12-27)23(28)30(29-21)6-7-31/h2-5,8-10,31H,6-7,13,28H2,1H3/b16-8+ |
InChI 键 |
SCWHZFCZARGZDS-LZYBPNLTSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)I)OCC3=CC=C(C=C3)Cl |
手性 SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)I)OCC3=CC=C(C=C3)Cl |
规范 SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)I)OCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-BIS[(2,4-DICHLOROPHENYL)METHYL]-5-(MORPHOLIN-4-YL)-6-NITRO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B393311.png)
![5-(2,3-Dichlorobenzylidene)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393312.png)
![4-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-chromene-3-carbonitrile](/img/structure/B393313.png)
![5-AMINO-3-[(1Z)-2-[5-(2-CHLOROPHENYL)FURAN-2-YL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B393316.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B393317.png)
![5-(2-isopropoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B393318.png)
![1,3-BIS[(4-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE](/img/structure/B393319.png)
![N,N-dibenzyl-2-[2,4-dichloro(phenylsulfonyl)anilino]acetamide](/img/structure/B393320.png)
![2-[(2,6-Dimethylphenyl)imino]-5-{4-nitrobenzylidene}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B393321.png)
![10-CYCLOPENTYLIDEN-4-(2-METHYLPHENYL)-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-ENE-3,5-DIONE](/img/structure/B393322.png)

![(2E)-2-{1-[(4-CHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-INDOL-3-YL}PROP-2-ENENITRILE](/img/structure/B393325.png)
![4-amino-N'-[(5-{4-nitro-2,3-dimethylphenyl}-2-furyl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B393327.png)
![5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B393330.png)
